molecular formula C9H18O B1618552 7-Methyl-4-octanone CAS No. 20809-46-5

7-Methyl-4-octanone

Cat. No.: B1618552
CAS No.: 20809-46-5
M. Wt: 142.24 g/mol
InChI Key: JUTSLBALKVVBQM-UHFFFAOYSA-N
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Description

7-Methyl-4-octanone is an organic compound with the molecular formula C9H18O. It is a ketone, specifically an aliphatic ketone, characterized by a methyl group attached to the seventh carbon of an octanone chain. This compound is known for its distinct chemical structure and properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

7-Methyl-4-octanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methyl-4-octanone can be synthesized through several methods. One common approach involves the condensation of isobutyraldehyde with aliphatic ketones. This reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-octanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 7-Methyl-4-octanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, influencing cellular processes and metabolic pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-octanone
  • Isoamyl n-propyl ketone

Uniqueness

7-Methyl-4-octanone is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

7-methyloctan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-5-9(10)7-6-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTSLBALKVVBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174919
Record name 7-Methyl-4-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20809-46-5
Record name 7-Methyl-4-octanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020809465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-4-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL-4-OCTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEV9GYV2W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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